molecular formula C5H10ClNO2 B1524788 1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride CAS No. 1421601-23-1

1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride

Cat. No. B1524788
M. Wt: 151.59 g/mol
InChI Key: SRTXENKRXZLJHQ-UHFFFAOYSA-N
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Description

1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride, also known as AMCA hydrochloride, is a chemical compound with the CAS Number: 1421601-23-1 . It has a molecular weight of 151.59 and its IUPAC name is 1-(aminomethyl)cyclopropanecarboxylic acid hydrochloride .


Molecular Structure Analysis

The linear formula of 1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride is C5H10ClNO2 . The InChI key is SRTXENKRXZLJHQ-UHFFFAOYSA-N .

Scientific Research Applications

Ethylene Biosynthesis and Plant Growth

1-(Aminomethyl)cyclopropanecarboxylic acid is closely related to 1-aminocyclopropane-1-carboxylic acid (ACC), a precursor to ethylene in plants. Research has shown that ACC and its derivatives play a crucial role in the ethylene biosynthesis pathway. Ethylene is a critical plant hormone that regulates various aspects of plant growth, development, and response to environmental stress. Studies have identified that modifications and conjugates of ACC, such as 1-(malonylamino)cyclopropane-1-carboxylic acid, are significant in regulating ethylene levels in plants, influencing processes like ripening, wilting, and stress responses (Hoffman, Yang, & McKeon, 1982).

Enzymatic Activity and Biological Implications

Research has explored the enzymatic activity involving cyclopropane carboxylic acids and their impact on biological systems. For example, the synthesis of diastereomerically pure 1-aminocyclopropylphosphonic acids highlights the biological significance of cyclopropane amino acids due to their selective inhibition of enzymes and their contribution to the biological activity seen in natural products, including fatty acids and amino acids (Groth, Lehmann, Richter, & Schöllkopfh, 1993).

Novel Class of Antidepressant/Anxiolytic Agents

Derivatives of 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid have been synthesized and evaluated as potential antidepressants. This research indicates the therapeutic potential of cyclopropane carboxylic acid derivatives in the development of new antidepressant and anxiolytic medications. For instance, studies have shown that certain derivatives exhibit more activity than traditional treatments like imipramine and desipramine, highlighting their importance in pharmaceutical research and development (Bonnaud et al., 1987).

Signaling Molecule Beyond Ethylene Precursor

Recent findings suggest that ACC, and potentially its derivatives, may serve as signaling molecules independent of their role as ethylene precursors. This indicates an evolutionary role of ACC as a signaling molecule before its function in ethylene biosynthesis in seed plants was established. Such discoveries open up new avenues for understanding plant biology and the potential agronomic applications of manipulating ACC levels to regulate plant growth and development processes (Li, Mou, Van de Poel, & Chang, 2021).

Safety And Hazards

This compound is classified under GHS07 and has a signal word of warning . The hazard statements include H302 - Harmful if swallowed and H319 - Causes serious eye irritation . Precautionary statements include P264 - Wash thoroughly after handling, P270 - Do not eat, drink or smoke when using this product, P280 - Wear protective gloves/protective clothing/eye protection/face protection, P301 + P312 - IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell, P305 + P351 + P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing, and P337 + P313 - If eye irritation persists: Get medical advice/attention .

properties

IUPAC Name

1-(aminomethyl)cyclopropane-1-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2.ClH/c6-3-5(1-2-5)4(7)8;/h1-3,6H2,(H,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRTXENKRXZLJHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CN)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride

CAS RN

1421601-23-1
Record name 1-(aminomethyl)cyclopropane-1-carboxylic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride
Reactant of Route 2
1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride
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1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride
Reactant of Route 4
1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride
Reactant of Route 5
1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride
Reactant of Route 6
1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride

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